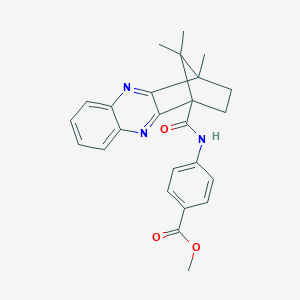

![molecular formula C19H24BrNO4 B385223 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005085-26-6](/img/structure/B385223.png)

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common structural motif found in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the bicyclo[2.2.1]heptane core can be synthesized via a formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The bicyclo[2.2.1]heptane core is a seven-membered ring with two bridgehead carbons .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Bicyclic Carboxamides : The synthesis of bicyclic carboxamides, including compounds with similar structures to the one , often involves reactions that yield complex bicyclic structures. These reactions may include Grignard reactions, cycloadditions, and nucleophilic substitutions, providing insights into synthetic routes that could potentially apply to the synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (Yi‐Min Cai et al., 2005).

Cyclic Carbene Intermediates : Research on cyclic carbene intermediates, such as those generated from bromo-substituted compounds, highlights the potential for these intermediates to participate in a variety of organic reactions. This suggests the possibility of using similar strategies in the synthesis or functionalization of compounds like 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (Eva Hanzlová et al., 2014).

Potential Applications

Organic Synthesis : The study of reactions and synthetic routes involving bicyclic compounds provides valuable knowledge for the development of novel organic synthesis methodologies. This includes the creation of complex molecular architectures, which are relevant for the synthesis of natural products, pharmaceuticals, and advanced materials (Mahmud M. Hussain & P. Walsh, 2014).

Pharmaceutical Chemistry : While direct applications in medicinal chemistry were not identified in the literature, the study of structurally related compounds and their biological activities can inform the potential pharmaceutical applications of 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. The exploration of its reactivity and interactions with biological targets could lead to the discovery of new therapeutic agents.

Materials Science : The chemical functionality present in the compound suggests its potential utility in materials science, particularly in the synthesis of polymers or as a functional monomer in polymerization reactions. The sulfonic acid group, in particular, could render the compound water-soluble, making it a candidate for the development of novel water-soluble polymers (D. Cha, 2014).

作用機序

Target of Action

The primary targets of this compound are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

The compound interacts with its targets by opening the KCNQ2 and KCNQ4 potassium channels . This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating the electrical signaling.

Biochemical Pathways

The opening of KCNQ2 and KCNQ4 potassium channels affects the potassium ion flow across the cell membrane . This action influences various downstream effects, including the regulation of neuronal excitability, neurotransmitter release, and signal transduction.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of neuronal excitability and modulation of electrical signaling . These effects could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by neuronal hyperexcitability.

特性

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO4/c1-17(2)18(3)8-9-19(17,14(20)15(18)22)16(23)21-12-7-6-11(24-4)10-13(12)25-5/h6-7,10,14H,8-9H2,1-5H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRKOCWUHPLTJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]benzamide](/img/structure/B385142.png)

![N-[(benzoylamino)(4-butoxy-3-methoxyphenyl)methyl]benzamide](/img/structure/B385143.png)

![N-[(4-butoxy-3-methoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B385145.png)

![N-{(4-butoxy-3-methoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385147.png)

![Ethyl (4-butoxy-3-methoxyphenyl)[(ethoxycarbonyl)amino]methylcarbamate](/img/structure/B385149.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide](/img/structure/B385155.png)

![12,15,15-Trimethyl-N-(2-methylphenyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385156.png)

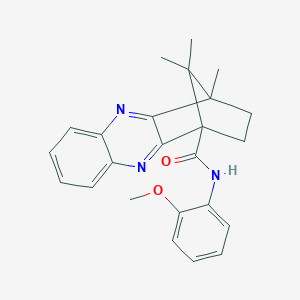

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

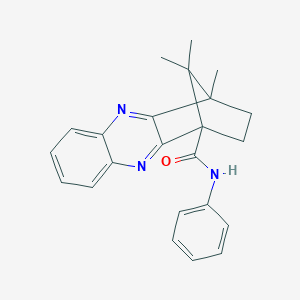

![N-(4-Methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385159.png)

![N-(4-Acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385160.png)

![N-(4-Fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385161.png)